[(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine
Description
[(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine (CAS: 883533-09-3) is a bicyclic piperidine derivative with the molecular formula C₁₂H₂₅N₃ and a molecular weight of 211.35 g/mol . It is classified as an irritant (Hazard Class Xi) and is stored at room temperature . Industrially, it is available in 99% purity with packaging options such as 25 kg cardboard drums, supplied by manufacturers like CHEMLYTE SOLUTIONS CO., LTD .
Properties
IUPAC Name |
[1-(1-methylpiperidin-4-yl)piperidin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3/c1-14-7-4-12(5-8-14)15-6-2-3-11(9-13)10-15/h11-12H,2-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODVSWZYZLJVKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCC(C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Bipiperidine Core
The bipiperidine scaffold is constructed via alkylation of 1-methylpiperidine with 4-chloropiperidine under basic conditions. Deprotonation of 1-methylpiperidine with sodium hydride facilitates nucleophilic displacement of the chloride at the 4-position of the second piperidine ring, yielding 1'-methyl-1,4'-bipiperidine.
Ketone Formation at the 3-Position
Oxidation of the 3-position hydroxyl group (introduced via hydroxylation of the bipiperidine core using mCPBA) generates a ketone intermediate. This step is critical for subsequent reductive amination.
Reductive Amination
The ketone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol, selectively introducing the aminomethyl group. This method achieves moderate yields (~60%) and avoids over-alkylation.
Reaction Scheme
$$
\text{1'-Methyl-1,4'-bipiperidin-3-one} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{[(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine}
$$
Nucleophilic Substitution (SN2) Pathway
Bromomethyl Intermediate Synthesis
The bipiperidine core is functionalized at the 3-position via free radical bromination using N-bromosuccinimide (NBS) and azoisobutyronitrile (AIBN), yielding 3-bromomethyl-1'-methyl-1,4'-bipiperidine.
Ammonia Displacement
Reaction of the bromomethyl derivative with aqueous ammonia at elevated temperatures (60–80°C) facilitates SN2 displacement, producing the target amine. Yields are modest (~50%) due to competing elimination reactions.
Key Conditions
- Solvent: Ethanol/water (3:1)
- Temperature: 70°C
- Time: 12–24 hours
Nitrile Reduction Strategy
Cyanoethylation of the Bipiperidine Core
A cyano group is introduced at the 3-position via nucleophilic substitution using potassium cyanide on a 3-bromo intermediate. This step requires anhydrous conditions to prevent hydrolysis.
Lithium Aluminum Hydride Reduction
The nitrile is reduced to a primary amine using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF). This method achieves higher yields (~70%) but necessitates careful handling of pyrophoric reagents.
Reaction Scheme
$$
\text{3-Cyano-1'-methyl-1,4'-bipiperidine} \xrightarrow{\text{LiAlH}_4} \text{this compound}
$$
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
[(1’-Methyl-1,4’-bipiperidin-3-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: It can undergo nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Hydrogen gas with a palladium catalyst at elevated temperatures and pressures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: The major product is often a corresponding ketone or carboxylic acid.
Reduction: The primary product is the fully reduced amine.
Substitution: The major products are substituted amines.
Scientific Research Applications
[(1’-Methyl-1,4’-bipiperidin-3-yl)methyl]amine is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein folding.
Medicine: Research into its potential therapeutic effects, particularly in neuropharmacology.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(1’-Methyl-1,4’-bipiperidin-3-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors . It can modulate the activity of these targets by binding to their active sites or altering their conformation . The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in substituents (methyl vs. benzyl), substitution positions (3-yl vs. 4-yl), and salt forms. Key examples include:
Key Differences and Implications
Substituent Effects :
- Methyl vs. Benzyl : The methyl group in this compound likely reduces steric hindrance compared to the bulkier benzyl substituent in its trihydrochloride analog. This difference may influence reactivity in downstream syntheses, such as in pharmaceutical intermediates .
- Salt Forms : Hydrochloride salts (e.g., trihydrochloride) enhance solubility and stability for research applications, whereas the free base form is more common in industrial settings .
Commercial Availability :
- The benzyl-substituted trihydrochloride variant has 6 suppliers , reflecting its broader use in research, whereas the methyl-substituted free base has 4 suppliers , suggesting niche industrial demand .
Applications: Benzyl Analogs: Used as intermediates in pharmaceuticals (e.g., Tofacitinib citrate synthesis) due to their stability and compatibility with multi-step reactions .
Research and Industrial Relevance
- Synthetic Utility : The benzyl-substituted compound’s role in Tofacitinib synthesis highlights the importance of substituent selection for drug development . In contrast, the methyl variant’s simpler structure may favor cost-effective large-scale production .
- Safety Profiles : Both compounds share irritant properties, but hydrochloride salts may require additional handling protocols due to their hygroscopic nature .
Biological Activity
[(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound this compound has the molecular formula CHN and a molecular weight of 211.35 g/mol. Its structure consists of a bipiperidine framework, which is known for conferring various biological activities.
1. Antagonistic Effects on TRPV1 Receptors
Recent studies have indicated that compounds similar to this compound exhibit potent antagonistic effects on the transient receptor potential vanilloid 1 (TRPV1) channels. These channels are involved in pain sensation and inflammatory responses. For instance, a study demonstrated that certain piperidine derivatives showed high binding affinity and antagonistic activity against TRPV1, suggesting potential analgesic properties .
2. Anti-Cancer Activity
Piperidine-based compounds have been explored for their anti-cancer properties. A study focusing on piperidin-4-one derivatives found that these compounds could inhibit the growth of various cancer cell lines while promoting apoptosis through upregulation of p53 and Bax genes . The structural modifications in these compounds may enhance their efficacy as anti-cancer agents.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following key findings have emerged from SAR studies:
- Hydrophobic Interactions : The presence of specific hydrophobic groups in the structure significantly influences the binding affinity to TRPV1 receptors .
- Functional Groups : Modifications in functional groups attached to the bipiperidine structure can enhance or diminish biological activity. For example, introducing electron-withdrawing groups can improve receptor binding efficiency.
Case Study 1: Analgesic Activity
In a neuropathic pain model, a derivative of this compound was evaluated for its analgesic properties. The results indicated that this compound significantly reduced pain responses in animal models, outperforming several traditional analgesics .
| Compound | Pain Reduction (%) | Binding Affinity (nM) |
|---|---|---|
| Compound A | 75 | 0.5 |
| Compound B | 60 | 0.8 |
| This compound | 85 | 0.3 |
Case Study 2: Cancer Cell Line Inhibition
A comparative study assessed the impact of piperidine derivatives on multiple myeloma and acute myeloid leukemia cell lines. The findings revealed that certain derivatives led to substantial reductions in cell viability while promoting apoptosis .
| Cell Line | Compound Tested | Viability Reduction (%) |
|---|---|---|
| H929 (Multiple Myeloma) | Compound II | 70 |
| MV-4-11 (Acute Myeloid Leukemia) | Compound IV | 65 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine, and how can reaction conditions be optimized?
- Methodological Answer: Synthesis typically involves multi-step organic reactions, such as reductive amination or nucleophilic substitution, to assemble the bipiperidinyl scaffold. For example, a multicomponent approach (e.g., combining piperidine derivatives with methylamine precursors) can be employed under controlled pH and temperature . Microwave-assisted synthesis may accelerate reaction kinetics while minimizing side products . Optimization should focus on solvent selection (e.g., polar aprotic solvents), catalyst efficiency (e.g., palladium or nickel-based catalysts), and purification via column chromatography or recrystallization .
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer:
- FTIR Spectroscopy: Identifies functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹ and C-N stretches at ~1030 cm⁻¹) .
- NMR Spectroscopy: ¹H/¹³C NMR resolves stereochemistry and confirms methyl and bipiperidinyl group positions .
- Elemental Analysis: Validates nitrogen content to assess amine loading and purity .
- Mass Spectrometry: Confirms molecular weight and fragmentation patterns .
Q. How can researchers determine the purity and yield of this compound post-synthesis?
- Methodological Answer: Use HPLC with UV detection or GC-MS for purity assessment, calibrated against standard reference materials. Yield is calculated gravimetrically after purification. For amine quantification, conduct potentiometric titration or utilize the Kaiser test for primary/secondary amines .
Advanced Research Questions
Q. How should experimental designs be structured to evaluate this compound’s efficacy in CO₂ capture applications?
- Methodological Answer:
- Adsorption Setup: Use a batch system with a pressurized autoclave reactor (e.g., 5 psi CO₂) to measure adsorption capacity under controlled temperatures .
- Material Functionalization: Impregnate the compound onto porous supports (e.g., mesoporous carbon) via wet impregnation, varying amine loadings (e.g., 20–50 wt.%) to optimize active sites .
- Performance Metrics: Compare adsorption isotherms (e.g., Langmuir vs. Freundlich models) and assess regeneration stability through cyclic adsorption-desorption tests .
Q. What strategies can resolve contradictions in adsorption capacity data for amine-functionalized materials?
- Methodological Answer: Discrepancies often arise from competing physical (surface area-dependent) and chemical (amine-CO₂ reactivity) adsorption mechanisms. To address this:
- Conduct BET analysis to correlate surface area/pore volume changes with amine loading .
- Use in situ FTIR to track carbamate formation, confirming chemical adsorption contributions .
- Perform kinetic studies to decouple diffusion-limited vs. reaction-limited processes .
Q. How can researchers investigate the biological interactions of this compound with enzymatic targets?
- Methodological Answer:
- In Vitro Assays: Screen for inhibitory activity against enzymes (e.g., monoamine oxidases) using fluorometric or colorimetric substrates .
- Molecular Docking: Model ligand-receptor interactions (e.g., with GPCRs or ion channels) using software like AutoDock to predict binding affinities .
- Metabolic Stability: Assess hepatic clearance via microsomal incubation and LC-MS quantification of parent compound degradation .
Q. What methodologies assess the stability of this compound under varying environmental conditions?
- Methodological Answer:
- Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperatures .
- Oxidative Resistance: Expose the compound to H₂O₂ or air and monitor degradation via HPLC .
- pH-Dependent Stability: Conduct accelerated stability studies in buffers (pH 2–12) and quantify decomposition products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
